2-(4-Amino-2-fluorophenyl)acetonitrile

Overview

Description

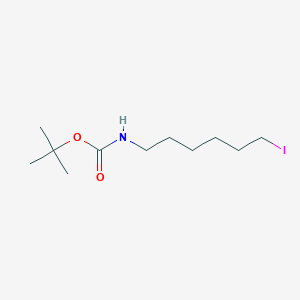

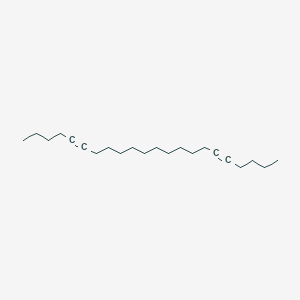

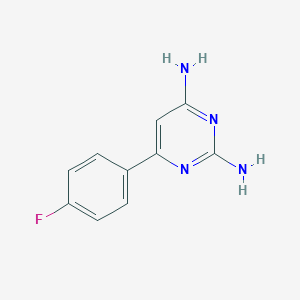

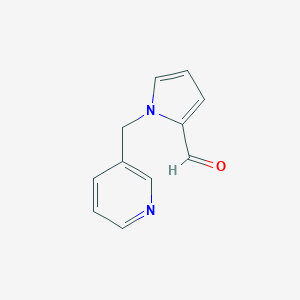

2-(4-Amino-2-fluorophenyl)acetonitrile, also known as 4-Amino-2-fluorobenzonitrile, is an important organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 103-104°C. It is soluble in both water and alcohol, and is insoluble in ether. 4-Amino-2-fluorobenzonitrile is a versatile building block for the synthesis of a variety of compounds, and has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Synthesis and Characterization : A study by Brahmachari et al. (2015) focused on synthesizing a similar fluorinated α-aminonitrile compound and characterizing it through spectral and X-ray crystallographic analyses. This study contributes to the understanding of the structural and chemical properties of such compounds (Brahmachari et al., 2015).

Enantioselective Sensing : Mei and Wolf (2004) developed a chiral fluorosensor for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research highlights the potential of fluorinated compounds in selective chemical sensing (Mei & Wolf, 2004).

Green Synthesis of Derivatives : Govindaraju et al. (2016) investigated a catalyst-free synthesis of novel derivatives using a similar compound, 4-fluorophenylacetonitrile, demonstrating an environmentally friendly approach to chemical synthesis (Govindaraju et al., 2016).

Optical Signalling of Anions : Thiagarajan and Ramamurthy (2007) presented a study on acridinedione fluorophore, which acts as a sensor for anions in acetonitrile. The study indicates the application of fluorinated compounds in the development of optical sensors (Thiagarajan & Ramamurthy, 2007).

Photophysical and Metal Ion Signaling Properties : Banthia et al. (2005) explored the photophysical and metal ion signaling behavior of various 4-amino-1,8-naphthalimide derivatives in acetonitrile. This research contributes to understanding how such compounds interact with metal ions, which is vital in developing chemical sensors (Banthia, Sarkar, & Samanta, 2005).

Fluorometric Chemosensors for Ion Recognition : Esteves, Raposo, and Costa (2016) synthesized novel fluorescent amino acids based on imidazolyl-phenylalanine for ion recognition, highlighting the application of fluorinated compounds in creating sensitive chemical sensors (Esteves, Raposo, & Costa, 2016).

Safety and Hazards

The safety information available indicates that “2-(4-Amino-2-fluorophenyl)acetonitrile” is potentially hazardous . The associated hazard statements include H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various derivatives, which suggests that this compound may also interact with multiple targets .

Biochemical Pathways

Similar compounds have been shown to undergo biotransformation by marine fungi, suggesting that this compound may also be metabolized in similar ways .

Result of Action

Similar compounds have been used in the synthesis of various derivatives, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that similar compounds have been shown to undergo biotransformation by marine fungi, suggesting that environmental factors such as the presence of specific microorganisms may influence the action of this compound .

Properties

IUPAC Name |

2-(4-amino-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYUJEAFUVGEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595213 | |

| Record name | (4-Amino-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180146-78-5 | |

| Record name | (4-Amino-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

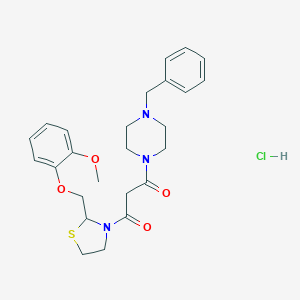

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

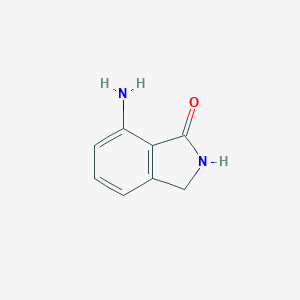

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

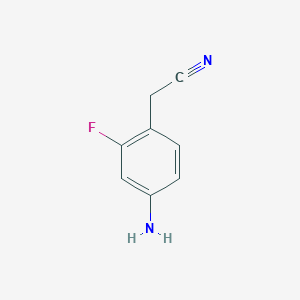

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)